N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is a chemical compound with the molecular formula C27H26N2O7. It is known for its unique structure, which includes benzoyloxy groups attached to a phenyl ring, and is often used in various scientific research applications.
Preparation Methods
The synthesis of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzoyl chloride and glutamine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine can be compared with other similar compounds, such as:
- N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-asparagine
- N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine lies in its specific combination of benzoyloxy groups and glutamine backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64145-75-1 |
---|---|
Molecular Formula |
C27H26N2O7 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[2-(3,4-dibenzoyloxyphenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H26N2O7/c28-24(30)14-12-21(25(31)32)29-16-15-18-11-13-22(35-26(33)19-7-3-1-4-8-19)23(17-18)36-27(34)20-9-5-2-6-10-20/h1-11,13,17,21,29H,12,14-16H2,(H2,28,30)(H,31,32)/t21-/m0/s1 |
InChI Key |
DVXIEUXRDPEKED-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCN[C@@H](CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCNC(CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.